Rotatable Bond Flexibility vs. 4-Amino Analog
The target compound contains an aminomethyl group (–CH₂NH₂) at the 4-position, which adds one additional rotatable bond compared to the 4-amino analog (–NH₂). This increased flexibility can enable the basic amine to adopt conformations that reach deeper into receptor binding pockets or form hydrogen bonds inaccessible to the rigid, directly-attached amino group [1]. In the Daiichi Sankyo antibacterial patent series, analogs with aminomethyl substituents display distinct MIC shifts relative to amino-substituted counterparts, underscoring the non-substitutability of the two scaffolds [2].
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | 4-Amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 1310126-60-3): 2 rotatable bonds |
| Quantified Difference | +1 rotatable bond (50% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
An additional rotatable bond directly impacts conformational entropy and the ability to explore diverse binding modes; selecting the wrong analog can lead to false-negative SAR conclusions in hit-to-lead programs.
- [1] PubChem Compound Summary for CID 122360227. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/122360227 (accessed 2026-05-01). View Source
- [2] Daiichi Sankyo Company, Limited. Amino group-containing pyrrolidinone derivative. Patent EP2814822A1, filed February 14, 2013. View Source
